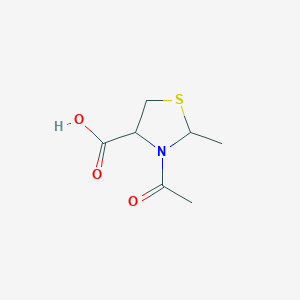

3-Acetyl-2-methylthiazolidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetyl-2-methylthiazolidine-4-carboxylic acid is a thiazolidine derivative, a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, which make it a valuable subject of study.

准备方法

Synthetic Routes and Reaction Conditions

3-Acetyl-2-methylthiazolidine-4-carboxylic acid can be synthesized through the condensation reaction of cysteine and acetaldehyde. This reaction involves the formation of a thiazolidine ring via a non-enzymatic process. The reaction conditions typically include an aqueous medium and a controlled temperature to facilitate the condensation and ring formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification and stabilization of the compound .

化学反应分析

Types of Reactions

3-Acetyl-2-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

科学研究应用

While the search results do not provide the detailed data tables and case studies requested, they do offer information regarding the synthesis, characterization, and potential applications of thiazolidine derivatives, including those related to 3-Acetyl-2-methylthiazolidine-4-carboxylic acid.

Relevant compounds and their applications:

- 2-Methyl-2,4-thiazolidinedicarboxylic acid (CP) Wlodek and Rommelspacher studied this compound, a condensation product of cysteine (Cys) and pyruvic acid, for its effect on paracetamol-induced hepatotoxicity, as a non-toxic precursor of Cys and GSH . Takizawa et al. reported that CP is stable compared to conventional Cys derivatives and may be used as an external skin preparation or cosmetic .

- L-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et) Suzuki et al. reported that CP2Et, a product of Cys and ethyl pyruvate condensation, is useful as a skin-whitening agent due to its suppressive effect on eumelanin production .

- N-Acetyl-2-methylthiazolidine-2,4-dicarboxylic acid (AcCP) and N-Acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (AcCP2Et) These compounds are proposed as stable and prolonged-release derivatives of Cys, which, after enzymatic cleavage and non-enzymatic ring opening to liberate the parent Cys in melanocytes, are expected to act as o-dopaquinone scavengers to inhibit dopachrome formation .

Other Thiazolidine Derivatives:

- Several 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been investigated as agents for the inhibition of melanogenesis or as tyrosinase inhibitors .

- 2-methylthiazolidine-4-carboxylic acid (MTCA) is an inert condensation product of acetaldehyde . Administration of L-cysteine increased MTCA and decreased gastric acetaldehyde concentrations .

作用机制

The mechanism of action of 3-acetyl-2-methylthiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .

相似化合物的比较

Similar Compounds

2-Methylthiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the acetyl group.

Thiazolidine-4-carboxylic acid: Another related compound with a simpler structure, lacking both the methyl and acetyl groups.

Uniqueness

3-Acetyl-2-methylthiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity.

生物活性

3-Acetyl-2-methylthiazolidine-4-carboxylic acid (MTCA) is a sulfur-containing compound derived from the condensation of cysteine and acetaldehyde. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

MTCA is synthesized through a reaction involving cysteine and acetaldehyde, resulting in a thiazolidine structure. This compound is noted for its stability and ability to form adducts with various biological molecules, which may influence its biological activity. The synthesis pathway typically involves:

- Condensation Reaction : Cysteine reacts with acetaldehyde to form MTCA.

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Properties

MTCA has demonstrated significant antioxidant activity, which is crucial for cellular protection against oxidative stress. In vitro studies show that MTCA reduces intracellular reactive oxygen species (ROS) levels, enhancing cell viability under oxidative conditions. This property suggests potential applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Antimicrobial Activity

Research indicates that MTCA exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibitory | |

| Candida albicans | Significant inhibition |

Cytoprotective Effects

MTCA has been reported to have cytoprotective effects, particularly in liver cells where it acts as a prodrug for L-cysteine. This activity helps to mitigate hepatotoxicity induced by substances like acetaminophen. In animal studies, MTCA showed protective effects against liver damage by enhancing the survival rate of mice exposed to toxic doses of acetaminophen.

The mechanisms through which MTCA exerts its biological effects include:

- Reduction of Oxidative Stress : By scavenging free radicals and reducing ROS levels.

- Enhancement of Cysteine Levels : As a prodrug, MTCA releases L-cysteine in vivo, which plays a crucial role in antioxidant defense mechanisms.

- Inhibition of Pathogen Growth : The exact mechanism is still under investigation but may involve interference with microbial metabolic processes.

Case Studies and Research Findings

- Antioxidant Study : A study conducted on human cell lines demonstrated that treatment with MTCA significantly reduced ROS levels compared to untreated controls, suggesting its potential use as an antioxidant supplement in clinical settings .

- Hepatoprotective Study : In a controlled experiment involving mice, administration of MTCA prior to acetaminophen exposure resulted in a statistically significant increase in survival rates and reduced liver enzyme levels indicative of liver damage .

- Antimicrobial Evaluation : A series of tests against various bacterial strains revealed that MTCA exhibited varying degrees of antimicrobial activity, particularly against Gram-positive bacteria .

属性

分子式 |

C7H11NO3S |

|---|---|

分子量 |

189.23 g/mol |

IUPAC 名称 |

3-acetyl-2-methyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C7H11NO3S/c1-4(9)8-5(2)12-3-6(8)7(10)11/h5-6H,3H2,1-2H3,(H,10,11) |

InChI 键 |

KUUGWQVDHKXXKS-UHFFFAOYSA-N |

规范 SMILES |

CC1N(C(CS1)C(=O)O)C(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。